

Application Notes and Protocols for Intravenous Administration of Parmodulin 2 in Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the intravenous (IV) administration of **Parmodulin 2** (also known as ML161) in mice. **Parmodulin 2** is a potent and selective allosteric inhibitor of Protease-Activated Receptor 1 (PAR1), a key receptor in thrombosis and inflammation.[1][2][3] This document outlines the necessary materials, procedures, and safety considerations for in vivo studies investigating the effects of **Parmodulin 2**.

Data Presentation

Table 1: Quantitative Data for Intravenous Administration of Parmodulin 2



Parameter	Value	Reference
Compound	Parmodulin 2 (ML161)	[1]
Mouse Strain	C57BL/6J (wild type)	[1]
Dosage	5 mg/kg	[1]
Administration Route	Intravenous (IV)	[1]
Effect	73% inhibition of platelet thrombus formation (AUC)	[1]
Vehicle Formulation	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[1]
Needle Gauge	27-30 G	[4][5]
Max Bolus Injection Volume	5 ml/kg	[4][6]
Max Slow Bolus Injection Volume	10 ml/kg	[4]

Experimental Protocols

I. Preparation of Parmodulin 2 Formulation

This protocol describes the preparation of a 2.5 mg/mL stock solution of **Parmodulin 2** suitable for intravenous injection in mice.

Materials:

- Parmodulin 2 (ML161)
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)



- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Prepare a 25 mg/mL stock solution of Parmodulin 2 in DMSO.
- To prepare a 1 mL working solution (2.5 mg/mL), add 100 μL of the 25 mg/mL DMSO stock solution to 400 μL of PEG300 in a sterile microcentrifuge tube and mix thoroughly.[1]
- Add 50 μL of Tween-80 to the mixture and mix until a clear solution is formed.[1]
- Add 450 μL of sterile saline to bring the final volume to 1 mL.[1]
- Vortex the solution to ensure it is homogenous. The final concentration will be 2.5 mg/mL.

II. Intravenous Administration via Tail Vein

This protocol details the procedure for administering **Parmodulin 2** to mice via the lateral tail vein.

Materials:

- Prepared Parmodulin 2 formulation
- Sterile 1 mL syringes with 27-30 G needles[4][5]
- Mouse restrainer
- Heat lamp or heating pad
- 70% Isopropyl alcohol pads
- Sterile gauze
- Sharps container

Procedure:



Animal Preparation:

- Weigh the mouse to accurately calculate the injection volume based on the 5 mg/kg dosage.
- To induce vasodilation and improve vein visibility, warm the mouse's tail using a heat lamp or by placing the mouse on a heating pad for 5-10 minutes.[5][7] Ensure the animal does not overheat.

Restraint:

- Place the mouse in an appropriate restraint device, allowing the tail to be accessible.
- Injection Site Preparation:
 - Gently wipe the tail with a 70% isopropyl alcohol pad to disinfect the injection site.
 - Locate one of the two lateral tail veins.

Injection:

- Hold the tail with your non-dominant hand.
- With your dominant hand, hold the syringe with the needle bevel facing up.
- Insert the needle parallel to the vein into the distal third of the tail.
- A successful insertion should feel like the needle "slides" easily into the vein. You may observe a small flash of blood in the needle hub.
- Slowly inject a small test volume. If the injection is successful, you will feel no resistance,
 and the vein will blanch as the solution displaces the blood.[4]
- If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein.[4] In this
 case, withdraw the needle and attempt a new injection at a more cranial site on the same
 or opposite vein. Do not make more than two attempts per vein.[4]



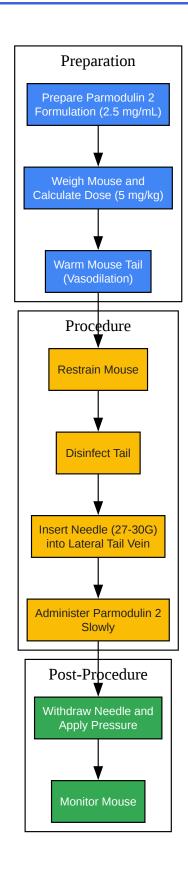
- Once confident the needle is in the vein, slowly administer the calculated volume of the Parmodulin 2 formulation.
- Post-Injection Care:
 - After the injection is complete, leave the needle in place for a few seconds to allow the substance to clear the vein before withdrawing it.[4]
 - Immediately apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[7]
 - Return the mouse to its cage and monitor for any adverse reactions.

Visualizations









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